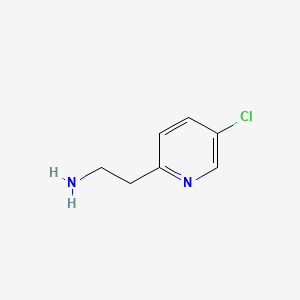

2-(5-Chloropyridin-2-YL)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLYTCITEHCSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307780 | |

| Record name | 5-Chloro-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-15-4 | |

| Record name | 5-Chloro-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 5 Chloropyridin 2 Yl Ethanamine and Analogues

Established Synthetic Pathways for Pyridine-Ethanamine Scaffolds

The construction of pyridine-ethanamine scaffolds can be approached in a convergent or linear fashion. This typically involves either the initial formation of the pyridine (B92270) core followed by the introduction of the side chain, or the simultaneous construction of a precursor that already contains the necessary carbon framework for both the ring and the side chain.

Formation of the Pyridine Ring Moiety

The synthesis of the pyridine ring itself is a well-established field, with several named reactions providing versatile entry points to variously substituted pyridine cores. researchgate.net These methods generally involve the condensation of carbonyl compounds with an ammonia (B1221849) source to construct the heterocyclic ring. acsgcipr.orgwikipedia.org

Key classical methods for pyridine ring synthesis include:

Hantzsch Pyridine Synthesis : This is a multi-component reaction that typically involves the condensation of a β-ketoester (2 equivalents), an aldehyde (1 equivalent), and ammonia or an ammonia donor like ammonium (B1175870) acetate (B1210297) (1 equivalent). wikipedia.orgfiveable.me The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. chemtube3d.comacs.org This method is highly versatile for producing symmetrically substituted pyridines. thermofisher.com

Chichibabin Pyridine Synthesis : This method involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at high temperatures over a catalyst, such as alumina. wikipedia.orgchemistnotes.com For example, the reaction of acetaldehyde (B116499) and ammonia can produce 2-methylpyridine (B31789) (2-picoline), a useful precursor for side-chain introduction. thieme.de

Kröhnke Pyridine Synthesis : This synthesis utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgdrugfuture.com The reaction proceeds through a 1,5-dicarbonyl intermediate which then undergoes ring closure with ammonia to form the pyridine. wikipedia.orgquimicaorganica.org

Boger Pyridine Synthesis : This is a cycloaddition-based approach, specifically an inverse-electron-demand Diels-Alder reaction. wikipedia.org An enamine (dienophile) reacts with an electron-deficient 1,2,4-triazine (B1199460) (heterocyclic azadiene), followed by the expulsion of a nitrogen molecule to form the aromatic pyridine ring. wikiwand.combaranlab.org

Table 1: Comparison of Classical Pyridine Synthesis Methods

| Synthesis Method | Key Reactants | Key Intermediate(s) | Typical Product Type |

|---|---|---|---|

| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | 1,4-Dihydropyridine | Symmetrically substituted pyridines |

| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | Imines, Aldol adducts | Alkyl-substituted pyridines |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated ketone, Ammonia | 1,5-Dicarbonyl compound | Polysubstituted pyridines |

| Boger Synthesis | Enamine, 1,2,4-Triazine | Diels-Alder cycloadduct | Highly functionalized pyridines |

Introduction of the Ethanamine Side Chain

Once the pyridine nucleus is formed, or if starting from a pre-functionalized pyridine, the ethanamine side chain can be introduced through several strategies. The choice of method often depends on the available starting material.

From 2-Methylpyridine (2-Picoline) Analogues : The methyl group of 2-picoline and its derivatives is acidic and can be deprotonated with a strong base like butyllithium (B86547) to form a nucleophilic intermediate. wikipedia.org This carbanion can then react with various electrophiles to build the two-carbon side chain. For instance, reaction with an aziridine (B145994) or a protected 2-haloethylamine could install the desired fragment.

From 2-Halopyridine Analogues : A 2-chloropyridine (B119429) derivative is an excellent substrate for nucleophilic aromatic substitution and cross-coupling reactions. wikipedia.orgchempanda.com The ethanamine side chain can be introduced by reacting a 2-chloropyridine with a suitable nucleophile, such as a protected aminoethyl Grignard reagent or through a palladium-catalyzed cross-coupling reaction with an appropriate organometallic reagent.

Reduction of Precursors : Another common approach is the reduction of a functional group that already contains the two-carbon unit. For example, a 2-(cyanomethyl)pyridine can be reduced to the corresponding 2-(pyridin-2-yl)ethanamine. Similarly, a 2-(2-nitrovinyl)pyridine (B28122) can be reduced to the ethanamine.

Functionalization and Derivatization Approaches

Functionalization of the pyridine-ethanamine scaffold can occur at the pyridine ring, the nitrogen of the side chain, or the ethyl bridge. Direct C-H functionalization of pyridine rings is a growing area of research, offering atom-economical ways to introduce new substituents. rsc.org

Ring Functionalization : The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions. youtube.com The chlorine atom in the target molecule at the 5-position can be introduced by direct chlorination of a pyridine precursor. google.com

Side-Chain Derivatization : The primary amine of the ethanamine side chain is a versatile functional handle. It can readily undergo N-alkylation, N-acylation, or be used in reductive amination reactions to form more complex secondary or tertiary amines. These reactions allow for the attachment of various other molecular fragments to modulate the compound's properties.

Novel Synthetic Strategies for 2-(5-Chloropyridin-2-YL)ethanamine Derivatives

Modern synthetic chemistry has focused on developing more efficient and versatile methods for constructing complex molecules. These include advanced catalytic coupling reactions and one-pot multicomponent reactions that increase synthetic efficiency.

Exploration of Advanced Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing versatile methods for derivatizing the 2-(5-chloropyridin-2-yl)ethanamine scaffold. The chloro-substituent on the pyridine ring serves as an effective handle for these transformations.

Commonly employed coupling reactions include:

Suzuki Coupling : Palladium-catalyzed reaction of the chloropyridine with a boronic acid or ester to form a new C-C bond, allowing for the introduction of aryl or alkyl groups.

Heck Coupling : Palladium-catalyzed reaction with an alkene to introduce a vinyl substituent.

Sonogashira Coupling : Palladium- and copper-catalyzed reaction with a terminal alkyne to form a C-C triple bond.

Buchwald-Hartwig Amination : Palladium-catalyzed reaction with an amine to replace the chlorine with a new nitrogen-based functional group.

These reactions are highly valued for their functional group tolerance and reliability in building molecular complexity. For instance, a Suzuki coupling could be used to append a new aryl group to the 5-position of the pyridine ring, significantly altering the molecule's steric and electronic properties.

Multicomponent Reactions in Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govbohrium.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. taylorfrancis.com

Several MCRs can be adapted for the synthesis of highly substituted pyridine rings. nih.govnih.gov For example, a one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium acetate can yield highly functionalized 3-cyanopyridines. nih.gov By carefully selecting the starting materials, it is possible to construct a pyridine ring that already bears the necessary precursors for the chloro-substituent and the ethanamine side chain, or a functional group that can be readily converted to them. This approach significantly shortens synthetic sequences compared to traditional linear methods.

Stereoselective Synthesis and Chiral Resolution of 2-(5-Chloropyridin-2-YL)ethanamine Isomers

The synthesis of specific enantiomers of chiral amines like 2-(5-Chloropyridin-2-YL)ethanamine is crucial in medicinal chemistry, as different enantiomers often exhibit distinct pharmacological and toxicological profiles koreascience.kr. Methodologies to obtain single enantiomers generally fall into two categories: stereoselective synthesis, where one isomer is preferentially formed, and chiral resolution, where a mixture of enantiomers is separated.

Stereoselective Synthesis:

The asymmetric synthesis of chiral pyridine derivatives is a challenging field due to the potential for the pyridine nitrogen to interfere with catalytic systems chim.it. However, several strategies have been developed for analogous compounds, which could be adapted for the synthesis of 2-(5-Chloropyridin-2-YL)ethanamine enantiomers.

One established method involves the diastereoselective reduction of chiral imines. For instance, N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones can be reduced to the corresponding N-p-toluenesulfinyl amines with good yields and high diastereoselectivity unito.it. The chiral sulfinyl group acts as an auxiliary, directing the hydride attack to one face of the C=N double bond. Subsequent removal of the sulfinyl group would yield the desired chiral amine.

Other catalytic asymmetric methods for producing chiral pyridines include the asymmetric reduction of ketones, olefins, and imines, as well as asymmetric addition to double bonds and cross-coupling reactions chim.it. For example, the asymmetric hydrogenation of pyridyl ketones has been achieved using specific ruthenium catalysts chim.it. The synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing a stereogenic N-alkyl substituent has also been reported as a route to chiral 2-substituted pyridine derivatives nih.gov.

Chiral Resolution:

Chiral resolution is a common technique to separate enantiomers from a racemic mixture. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative method for this purpose koreascience.krcsfarmacie.cznih.govnih.gov. The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase csfarmacie.cz.

Another significant method is enzymatic kinetic resolution (EKR) . This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted whiterose.ac.uknih.gov. For amines, this often involves acylation reactions. The resulting acylated product and the unreacted amine, now enriched in one enantiomer, can then be separated. This method is valued for its mild reaction conditions and high enantioselectivity whiterose.ac.uk. Chemoenzymatic dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer nih.gov.

Table 1: Methodologies for Obtaining Chiral Isomers of Pyridine Derivatives

| Methodology | Principle | Key Features | Applicability to 2-(5-Chloropyridin-2-YL)ethanamine |

| Stereoselective Synthesis | Preferential formation of one stereoisomer using chiral catalysts, reagents, or auxiliaries. | Can be highly efficient; avoids resolution steps. | Diastereoselective reduction of a chiral imine precursor; Asymmetric hydrogenation of a corresponding ketone. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Widely applicable for both analytical and preparative scales; non-destructive. | Separation of enantiomers using a suitable polysaccharide-based or other commercial chiral column. |

| Enzymatic Kinetic Resolution (EKR) | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture. | High enantioselectivity under mild conditions; uses biocatalysts. | Lipase-catalyzed acylation of the racemic amine, followed by separation of the acylated and unreacted enantiomers. |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Can be cost-effective for large-scale production. | Reaction with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts, followed by fractional crystallization. |

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of active research, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and waste minimization.

One of the most prominent green techniques in this context is microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. This has been successfully applied to the synthesis of various pyridine derivatives. For instance, microwave-assisted amination of chloropyridines has been shown to proceed rapidly and in high yields, sometimes even without a catalyst.

One-pot multicomponent reactions (MCRs) represent another key green synthetic strategy. These reactions combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, purification stages, and solvent usage. The synthesis of functionalized pyridines via one-pot, four-component reactions under microwave irradiation has been reported, offering excellent yields and short reaction times.

The use of environmentally benign solvents and catalysts is also a cornerstone of green chemistry. While many traditional syntheses of pyridine derivatives employ hazardous reagents and solvents, research is ongoing to replace these with greener alternatives. This includes the use of water or bio-based solvents and the development of reusable heterogeneous catalysts.

Table 2: Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Principle | Synthetic Approach | Advantages | Potential Application in Synthesis of 2-(5-Chloropyridin-2-YL)ethanamine |

| Energy Efficiency | Microwave-Assisted Synthesis | Reduced reaction times; Lower energy consumption; Often improved yields. | Synthesis of precursors or the final amination step could be accelerated using microwave irradiation. |

| Atom Economy / Step Reduction | One-Pot Multicomponent Reactions | Fewer synthetic and purification steps; Reduced solvent and reagent waste. | A convergent synthesis strategy where the pyridine ring and the ethylamine (B1201723) side chain are constructed in a single step. |

| Use of Safer Solvents | Synthesis in Water or Bio-solvents | Reduced toxicity and environmental impact. | Exploring aqueous conditions for key synthetic steps, where feasible based on reagent solubility and stability. |

| Catalysis | Use of Reusable Heterogeneous Catalysts | Simplified product purification; Catalyst can be recovered and reused; Reduced metal leaching into the product. | Employing solid-supported catalysts for hydrogenation or cross-coupling reactions in the synthetic pathway. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 5 Chloropyridin 2 Yl Ethanamine Analogues

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 2-(5-chloropyridin-2-yl)ethanamine analogues are significantly influenced by modifications to their chemical structure. Research into related compounds has demonstrated that even minor alterations can lead to substantial changes in potency and target specificity.

Systematic modifications are often carried out in different regions of a molecule to establish a comprehensive structure-activity relationship (SAR). For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, analogues were prepared by modifying four distinct regions of the chemical scaffold to evaluate their functional activity. nih.gov Similarly, for pyrimidine-4-carboxamides, a systematic synthesis of analogues with varying substituents at the R1, R2, and R3 positions was performed to understand their impact on inhibitory activity. researchgate.net

In the context of analogues, the replacement of a phenyl ring with a pyridine (B92270) ring has been shown to be a key modification, with the position of the nitrogen atom within the pyridine ring being critical for activity. nih.gov Furthermore, the nature of the substituent on the pyridine or an attached phenyl ring can greatly affect the biological outcome. For example, the introduction of different types of substituents, such as halogens, O-cycloalkyl, or nitrile groups at the para position of a phenyl ring, has been shown to be well-tolerated in some scaffolds. nih.gov

The amine portion of these molecules is also a critical determinant of activity. Studies on related structures have shown that replacing a more complex aminoalcohol head with a simple ethylamine (B1201723) did not lead to a significant decrease in antiviral activity, suggesting a degree of flexibility in this region. mdpi.com However, in other cases, such as with N-methylphenethylamine analogues, its complete removal resulted in inactive compounds, highlighting its importance for inhibitory activity. researchgate.net The length of an alkyl chain connecting the amine can also be optimal, with reductions or increases in length leading to decreased potency. researchgate.net

The following table summarizes the impact of various substituent modifications on the biological activity of analogous compounds.

| Modification Site | Substituent Change | Observed Impact on Activity | Reference |

| Aromatic Ring | Phenyl to Pyridine | Position of Nitrogen is critical | nih.gov |

| Para-position of Phenyl Ring | Introduction of Halogen, O-cycloalkyl, Nitrile | Generally tolerated | nih.gov |

| Amine Moiety | Replacement of aminoalcohol with ethylamine | No significant decrease in antiviral activity | mdpi.com |

| Amine Moiety | Removal of N-methylphenethylamine | Loss of inhibitory activity | researchgate.net |

| Alkyl Linker | Shortening or lengthening | Decreased potency | researchgate.net |

Conformational Analysis and Ligand-Receptor Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups that is required for optimal binding to a receptor.

For flexible molecules like 2-(5-chloropyridin-2-yl)ethanamine, which has a rotatable ethylamine side chain, determining the bioactive conformation is key. This is often achieved by designing and synthesizing rigid or conformationally constrained analogues. By locking the molecule into a specific shape, researchers can identify which conformation is responsible for its biological activity. researchgate.net For example, the design of diversely substituted tetrahydroisoquinolines and piperidines has been used to map the optimal arrangement of pharmacophoric elements for receptor binding. researchgate.net

Computational methods, such as molecular mechanics, are also employed to calculate the stability of different conformations. nih.gov These studies can predict whether a substituent on the amine or the ring system is more stable in an axial or equatorial position, which in turn affects how the molecule presents itself to the receptor. nih.gov For instance, in a study of 2-aminoindans, it was predicted that the active enantiomer should have its nitrogen atom in an equatorial position to place it close to the aromatic ring plane, a prerequisite for potent dopamine (B1211576) receptor agonism. nih.gov

The interaction between a ligand and its receptor is a dynamic process. In some cases, a molecule may undergo a conformational change upon binding. For example, studies on lissoclimide compounds have shown that a molecule can change from a stable chair to a twist-boat conformation to facilitate a better fit within a binding pocket and engage in favorable interactions, such as halogen-π interactions. mdpi.com Biophysical techniques like NMR spectroscopy can be used to monitor these ligand-binding events and associated conformational changes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. mdpi.com Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. mdpi.com

Commonly used descriptors in QSAR studies include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges and electronegativity.

Steric descriptors: These describe the size and shape of the molecule.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov

A robust QSAR model must be statistically validated to ensure its predictive power. This is typically done by splitting the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used in its development. mdpi.com Key statistical parameters for a good QSAR model include a high squared correlation coefficient (R²) for the training set and a high predictive R² for the test set. mdpi.com

While no specific QSAR models for 2-(5-chloropyridin-2-yl)ethanamine were found in the provided search results, the methodology is widely applied to heterocyclic compounds. nih.govmdpi.com For example, QSAR models have been developed for thiazolidine-4-one derivatives to predict their anti-tubercular activity, identifying descriptors related to polarizability, electronegativity, and surface area as being important for activity. mdpi.com

Role of Halogenation (Chlorine) in Modulating Chemical Reactivity and Biological Activity

The presence of a chlorine atom in the structure of 2-(5-chloropyridin-2-yl)ethanamine plays a significant role in modulating its chemical and biological properties. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the physicochemical properties of a lead compound.

The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. In some cases, the presence of chlorine is crucial for the compound's activity. For example, in a series of related compounds, a 2,4-dichloro derivative was found to be significantly more potent than the corresponding single-chlorine analogues. nih.gov This suggests that the position and number of halogen substituents are critical.

The chlorine atom influences biological activity through various mechanisms:

Electronic Effects: As an electron-withdrawing group, chlorine can alter the electron distribution in the pyridine ring, which can affect its interaction with the biological target.

Lipophilicity: The chlorine atom increases the lipophilicity (fat-solubility) of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the receptor, which can contribute to binding affinity.

Halogen-π Interactions: Studies have shown that a chlorine atom can engage in favorable halogen-π dispersion interactions with aromatic rings in a biological target, such as a nucleobase in the ribosome. mdpi.com

In addition to its impact on biological activity, the chlorine atom also affects the chemical reactivity of the molecule. For instance, the presence of a chlorine atom on the pyridine ring has been found to increase the reactivity of an adjacent ketone group in biocatalytic amination reactions, providing greater versatility for further chemical modifications.

Mechanistic Investigations of Biological Interactions of 2 5 Chloropyridin 2 Yl Ethanamine and Derivatives

Molecular Target Identification and Validation

The pyridinyl piperazine (B1678402) moiety is a key pharmacophore that influences the pharmacological properties of 2-(5-Chloropyridin-2-YL)ethanamine derivatives. nih.gov The versatility of this scaffold allows for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications in medicinal chemistry and biological research. evitachem.com The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. evitachem.com This interaction can modulate the activity of these targets, leading to a range of biological effects.

Derivatives of 2-(5-Chloropyridin-2-YL)ethanamine have been identified as antagonists for several key receptors, including dopamine (B1211576) D2, serotonin (B10506) 5-HT2, and purinergic P2X3 receptors. nih.govgoogle.comgoogleapis.comnih.gov For instance, the compound SYA16263, which features a pyridinyl piperazine moiety, has demonstrated potential antipsychotic action through its interaction with dopamine D2 receptors. nih.gov Furthermore, various derivatives have been synthesized and found to be P2X3 receptor antagonists. google.comgoogleapis.com The interaction with these molecular targets is often validated through in-vitro functional assays, such as the Fluorometric Imaging Plate Reader (FLIPR) Assay, which measures changes in intracellular calcium levels upon receptor activation or inhibition. frontiersin.org

Receptor Binding and Modulation Profiles

The 2-(5-Chloropyridin-2-YL)ethanamine scaffold and its derivatives exhibit a diverse range of interactions with various receptor systems. These interactions are crucial in defining their potential therapeutic applications.

Dopamine Receptor Interactions (e.g., D2 Antagonism)

A significant body of research indicates that nearly all clinically effective antipsychotic agents possess some level of binding affinity for the dopamine D2 receptor (D2R). nih.gov Derivatives of 2-(5-Chloropyridin-2-YL)ethanamine have been investigated for their interaction with dopamine receptors. For example, a study on SYA16263, which contains a pyridinyl piperazine pharmacophore, highlighted its interaction with the D2 receptor as being potentially essential for its observed inhibition of apomorphine-induced climbing behavior in mice, a model used to screen for antipsychotic activity. nih.gov

The binding affinities of various analogs at dopamine and serotonin receptors have been determined, revealing a complex structure-activity relationship. nih.gov Notably, all clinically effective antipsychotics, despite their varied activities at different neurotransmitter systems, share the ability to interact with D2 class dopamine receptors. nih.gov These antipsychotics act as antagonists to the interaction between the D2 receptor and β-arrestin 2, a common molecular mechanism among them. nih.gov

Serotonin Receptor Interactions (e.g., 5-HT2 Blockage)

Derivatives of 2-(5-Chloropyridin-2-YL)ethanamine have also been shown to interact with serotonin (5-HT) receptors, particularly the 5-HT2A subtype. The 5-HT2 receptor family is coupled to Gq/G11 proteins, and their activation leads to an increase in intracellular calcium levels. nih.gov

Studies have explored the development of receptor-interaction models for 5-HT2 receptor antagonists, suggesting a common pharmacophore with dopamine D2 receptor antagonists. nih.gov This highlights the potential for dual-target activity in some derivatives. The blockade of 5-HT2A receptors has been shown to modulate the effects of dopamine D2 receptor activation. nih.gov For instance, the 5-HT2A receptor antagonist MDL 11,939 has been observed to suppress morphine-induced behavioral sensitization, suggesting an attenuation of the 5-HT2A receptor-mediated excitatory effect on dopaminergic neurons. frontiersin.org

The structural features of these compounds, such as the presence of a chlorinated pyridine (B92270) ring, contribute to their unique chemical properties and potential biological activities, including interactions with various biochemical pathways. smolecule.com

P2X3 Receptor Antagonism Mechanisms

Derivatives of 2-(5-Chloropyridin-2-YL)ethanamine have been identified as antagonists of the P2X3 receptor, an ion channel activated by adenosine (B11128) triphosphate (ATP) that plays a crucial role in pain signaling. google.comgoogleapis.compatsnap.com The mechanism of P2X3 receptor antagonists involves competitively binding to the receptor without activating it, thereby preventing ATP from binding and initiating the downstream signaling cascade that leads to pain perception. patsnap.com

Several classes of P2X3 receptor antagonists have been developed, including arylamide derivatives. frontiersin.orgepo.orgepo.org Some of these compounds exhibit high potency and selectivity for the P2X3 receptor. frontiersin.org For example, the diaminopyrimidine class of P2X3 antagonists is thought to bind to an allosteric site on the channel. nih.gov The development of potent and selective P2X3 antagonists holds promise for the treatment of various types of chronic pain. patsnap.comnih.gov

Opioid Receptor-like 1 Antagonism Mechanisms

While direct evidence for the antagonism of the Opioid Receptor-like 1 (ORL-1) by 2-(5-Chloropyridin-2-YL)ethanamine itself is limited in the provided search results, the broader class of compounds and their synthetic intermediates are relevant to receptor interaction studies. The structural motifs present in derivatives of 2-(5-Chloropyridin-2-YL)ethanamine, such as the chloropyridine ring, are found in molecules targeting a variety of receptors. For instance, a derivative, (5-Chloropyridin-3-yl)(4-(2-(trifluoromethyl)benzyl)-1,4-diazepan-1-yl)methanone, has been synthesized and studied, indicating the utility of the chloropyridine scaffold in developing receptor ligands. nih.gov The general principle of receptor antagonism involves a ligand binding to a receptor and preventing its activation by an agonist. The specificity and mechanism of this interaction depend on the three-dimensional structures of both the ligand and the receptor's binding pocket.

Enzyme Inhibition and Activation Mechanisms

The biological activity of 2-(5-Chloropyridin-2-YL)ethanamine and its derivatives extends to the modulation of enzyme activity. Research has explored their potential as inhibitors for specific enzymes. smolecule.com The mechanism of enzyme inhibition often involves the compound binding to the active site of an enzyme, thereby blocking the substrate from binding and preventing the catalytic reaction.

For example, N-(5-chloropyridin-2-yl)acetamide, a related compound, has been investigated for its potential to inhibit enzymes involved in cell proliferation and signaling pathways. smolecule.com Another derivative, 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile, has been identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov Additionally, derivatives of 2-aminopyridine (B139424) and 2-chloropyridine (B119429) have been shown to be modest inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). joseroda.com

Conversely, some compounds can act as enzyme activators, though this is less commonly reported for this specific class of compounds in the provided results. The interaction of these compounds with enzymes can be influenced by their chemical structure, which allows for various types of chemical reactions, including oxidation, reduction, and substitution, leading to a diverse range of derivatives with different biological activities. evitachem.com

Factor Xa Inhibition

Derivatives of the 2-(5-chloropyridin-2-yl)ethanamine scaffold have been identified as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. A notable example is Betrixaban, a direct Factor Xa inhibitor that has undergone clinical evaluation. nih.govchemicalbook.com The discovery of Betrixaban involved systematic structure-activity relationship (SAR) studies around a lead compound, where modifications to the three phenyl rings led to a class of highly potent and selective inhibitors. nih.gov

Betrixaban, with the chemical name N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, incorporates the 5-chloropyridin-2-yl moiety, highlighting its importance for the compound's inhibitory activity. nih.govchemicalbook.com The synthesis of Betrixaban and related compounds often utilizes intermediates such as N-(5-chloropyridin-2-yl)acetamide, further underscoring the significance of this chemical entity in the development of Factor Xa inhibitors. The development of a maleate (B1232345) salt of Betrixaban has been shown to provide excellent crystallinity, thermal and hydrolytic stability, and high purity. google.com

Table 1: Factor Xa Inhibitors and Key Intermediates

| Compound/Intermediate | Chemical Name | Role |

|---|---|---|

| Betrixaban | N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide | Potent and selective Factor Xa inhibitor nih.govchemicalbook.com |

| N-(5-chloropyridin-2-yl)acetamide | N-(5-chloropyridin-2-yl)acetamide | Key component in the synthesis of Betrixaban maleate |

Checkpoint Kinase 1 (CHK1) Inhibition

The 5-chloropyridin-2-yl group is also a feature in the design of inhibitors for Checkpoint Kinase 1 (CHK1), a serine/threonine kinase that plays a crucial role in the DNA damage response and cell cycle checkpoints. nih.govnih.gov The inhibition of CHK1 is a promising strategy in cancer therapy to enhance the efficacy of DNA-damaging agents. nih.gov

Research into CHK1 inhibitors has led to the development of compounds with a pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.net While not direct derivatives of 2-(5-chloropyridin-2-yl)ethanamine, these structures highlight the utility of related nitrogen-containing heterocycles in kinase inhibition. More directly, the synthesis of N-aryl-N'-pyrazinylurea CHK1 inhibitors has been explored, with compounds like 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea (B10757911) demonstrating the importance of the substituted chlorophenyl ring for inhibitory activity. rcsb.org

Table 2: Representative CHK1 Inhibitors with Related Moieties

| Compound | Core Structure | Significance |

|---|---|---|

| 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea | N-aryl-N'-pyrazinylurea | The substituted chlorophenyl ring is a key feature for CHK1 inhibition rcsb.org |

N-Acylphosphatidylethanolamine Phospholipase D Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govacs.org Despite the importance of NAPE-PLD, the development of inhibitors based on the 2-(5-chloropyridin-2-yl)ethanamine scaffold has not been extensively reported in the reviewed literature. The primary focus for NAPE-PLD inhibition has been on different chemical scaffolds, such as quinazoline (B50416) sulfonamide derivatives. nih.govescholarship.orgrsc.org

Serine–Threonine Protein Kinase Inhibition (e.g., BRAF, MEK)

The 2-(5-chloropyridin-2-yl)ethanamine framework and its derivatives are significant in the development of inhibitors targeting serine-threonine protein kinases like BRAF and MEK, which are key components of the MAPK/ERK pathway. acs.org Dysregulation of this pathway is a common event in many cancers.

Vemurafenib, a potent inhibitor of BRAF kinase, particularly the V600E mutant, contains a 6-(5-chloropyridin-2-yl) moiety, demonstrating the direct relevance of this chemical group in targeting this important kinase. drugbank.com Furthermore, the design of novel BRAF inhibitors has incorporated imidazo[2,1-b]thiazole (B1210989) scaffolds, indicating the broader applicability of related heterocyclic systems in kinase inhibitor development. nih.gov Sorafenib, another multi-kinase inhibitor that targets BRAF, also features a pyridine-2-amide motif, further emphasizing the importance of this structural element. nih.gov

Table 3: Serine-Threonine Protein Kinase Inhibitors with the (5-Chloropyridin-2-YL) Moiety or Related Structures

| Compound | Target Kinase | Key Structural Feature |

|---|---|---|

| Vemurafenib | BRAF | Contains a 6-(5-chloropyridin-2-yl) moiety drugbank.com |

| Sorafenib | Multi-kinase (including BRAF) | Features a pyridine-2-amide motif nih.gov |

Modulation of Intracellular Signaling Pathways

The inhibition of the aforementioned enzymes by derivatives of 2-(5-chloropyridin-2-yl)ethanamine leads to the modulation of critical intracellular signaling pathways, impacting cellular processes such as cell cycle progression and the response to cellular stress.

Cell Cycle Progression Interference

The inhibition of kinases like CHK1 and BRAF by compounds containing the 5-chloropyridin-2-yl moiety has direct consequences on cell cycle progression. CHK1 is a key regulator of the G2-M checkpoint, and its inhibition can lead to premature mitotic entry and cell death, particularly in cancer cells with high replication stress. nih.gov

Similarly, the inhibition of the BRAF/MEK/ERK pathway disrupts signaling cascades that are essential for cell proliferation and survival. Inhibitors of this pathway can induce cell cycle arrest, often at the G0/G1 phase. nih.gov For instance, some Bcl-2 inhibitors have been shown to cause cell cycle arrest at the G0/G1 phase, a mechanism that may contribute to their antiviral and antitumor activities. nih.gov

Integrated Stress Response (ISR) Pathway Modulation

The Integrated Stress Response (ISR) is a conserved cellular signaling network that is activated by a variety of stress conditions. google.com Dysregulation of the ISR is implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer. google.com

Patents have been filed for compounds containing the (5-chloropyridin-2-yl) moiety that are designed to modulate the ISR pathway. google.comgoogleapis.com These compounds are believed to be suitable for treating or preventing diseases associated with the ISR. google.com The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), which leads to a general inhibition of protein synthesis while selectively allowing the translation of stress-responsive mRNAs. google.com Modulators of this pathway could therefore have broad therapeutic potential.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. news-medical.net The core of these pathways consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK or MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates a MAPK. news-medical.net Key MAPK families include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. news-medical.net The modulation of these pathways is a significant area of investigation in the development of therapeutic agents. nih.gov

Derivatives of 2-(5-chloropyridin-2-yl)ethanamine have been implicated in the modulation of MAPK pathways. For instance, some indole-based derivatives have been shown to induce apoptosis and inhibit cell proliferation by affecting the MAPK/ERK pathway. The activation of TRPM3 channels, a process that can be influenced by related compounds, has been shown to induce the activation of various kinases and transcription factors, including ERK and JNK. csic.es Furthermore, the action of TRPM2, which can be modulated by various factors, may activate the downstream MAPK/MEK pathway, thereby stimulating cell survival. csic.es The modulation of MAPK pathways by chemotherapeutic drugs can influence their efficacy, primarily through the regulation of apoptosis and clonogenic survival, though these effects are highly dependent on the specific drug and cell line. nih.gov

| Pathway Component | Observed Effect of Derivatives | Reference |

| MAPK/ERK | Inhibition of cell proliferation, induction of apoptosis | |

| ERK, JNK | Activation induced by TRPM3 activation | csic.es |

| MAPK/MEK | Potential activation via TRPM2 action, promoting cell survival | csic.es |

TRPM Channel Modulation and Associated Signaling

The Transient Receptor Potential Melastatin (TRPM) channel family consists of eight members (TRPM1-8) that act as cellular sensors and are involved in various physiological processes by regulating ion homeostasis. researchgate.net These channels are generally non-selective cation channels permeable to Ca2+. nih.gov Their abnormal expression in various cancers has been linked to tumor growth, survival, or death. researchgate.net

Derivatives of 2-(5-chloropyridin-2-yl)ethanamine have been investigated for their ability to modulate TRPM channels. For example, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a derivative, has demonstrated anti-proliferative activity in prostate cancer cell lines through its interaction with TRPM8. nih.gov TRPM8, also known as the cold and menthol (B31143) receptor, is overexpressed in several cancers, including prostate, breast, and lung cancer. csic.es Its expression in prostate cancer is linked to androgen receptor activity. csic.es

The modulation of TRPM channels by these derivatives can trigger various downstream signaling events. For instance, TRPM3 activation leads to an increase in intracellular Ca2+, which in turn can activate kinases like ERK and JNK. csic.es TRPM2 activation, often triggered by oxidative stress, can also lead to an increase in intracellular Ca2+ and subsequent activation of the CaMKII cascade. csic.es TRPM4 and TRPM5, which are permeable to monovalent cations but not Ca2+, are also regulated by intracellular Ca2+ and phosphatidylinositol (4,5)-bisphosphate (PIP2). mdpi.com

| TRPM Channel | Modulating Derivative | Cellular Effect | Associated Signaling | Reference |

| TRPM8 | N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC) | Anti-proliferative activity in prostate cancer cells | - | nih.gov |

| TRPM3 | - | Increased intracellular Ca2+ | Activation of ERK, JNK | csic.es |

| TRPM2 | - | Increased intracellular Ca2+, activation of CaMKII cascade | - | csic.es |

Mechanisms of Antimicrobial, Antifungal, Antiviral, and Anthelmintic Action

The antimicrobial properties of 2-(5-chloropyridin-2-yl)ethanamine derivatives have been a subject of significant research, revealing diverse mechanisms of action against various pathogens.

Antimicrobial and Antifungal Action:

The mechanisms of action for antimicrobial peptides often involve either pore formation in the bacterial membrane or translocation into the cell to inhibit essential processes. nih.gov For antifungal agents, disruption of the cell membrane and its morphology is a common mechanism. tandfonline.com

Derivatives of 2-amino-4-chloropyridine (B16104) have been synthesized and shown to possess in-vitro antimicrobial effects. researchgate.net Similarly, thiourea (B124793) derivatives have demonstrated activity against a range of bacterial and fungal strains. mdpi.com For example, certain copper complexes of thiourea derivatives have shown strong activity against Staphylococcus epidermidis. mdpi.com The antifungal activity of some terthiophene derivatives is photoactivated by UV-A light, leading to severe modifications of the endomembrane system, likely through an oxygen-dependent mechanism. nih.gov Cinnamide derivatives have also exhibited fungicidal activity against various plant pathogens, with some showing high inhibition ratios against R. solani. nih.gov

Antiviral Action:

Antiviral drugs typically work by inhibiting a specific stage of the viral life cycle, such as attachment, entry, replication, or release. youtube.com Indole-based compounds, including derivatives related to the subject compound, have been investigated for their antiviral potential, for instance, against SARS-CoV-2. The synthesis of various quinoline (B57606) derivatives has also been pursued due to their notable antiviral activity against a range of viruses. nih.gov

Anthelmintic Action:

The emergence of drug-resistant parasitic helminths necessitates the discovery of new anthelmintic compounds. biorxiv.orggoogle.com Research has shown that N-(5-chloropyridin-2-yl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxamide, a related compound, was able to kill 100% of C. elegans worms within 24 hours at a concentration of 50 ppm. biorxiv.orgresearchgate.net The mechanism of action for some anthelmintic quinoline derivatives involves interaction with Slo-1 calcium-gated potassium channels in nematodes, leading to paralysis. epo.org

| Activity | Derivative Class/Example | Mechanism of Action | Target Organism(s) | Reference |

| Antimicrobial | 2-amino-4-chloropyridine derivatives | Not specified | Gram-positive and Gram-negative bacteria | researchgate.net |

| Antifungal | Terthiophene derivatives | Photoactivated membrane damage | Microsporum cookei | nih.gov |

| Antifungal | Cinnamide derivatives | Not specified | R. solani and other plant pathogens | nih.gov |

| Antiviral | Indole-based compounds | Not specified | SARS-CoV-2 | |

| Anthelmintic | N-(5-chloropyridin-2-yl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxamide | Not specified | Caenorhabditis elegans | biorxiv.orgresearchgate.net |

| Anthelmintic | Quinoline derivatives | Interaction with Slo-1 calcium-gated potassium channels | Nematodes | epo.org |

Molecular Mechanisms of Antitumor and Cytotoxic Activities

The antitumor and cytotoxic activities of 2-(5-chloropyridin-2-yl)ethanamine and its derivatives are mediated through various molecular mechanisms, often involving the modulation of key cellular pathways that control cell growth, survival, and death.

Derivatives containing the N-(5-chloropyridin-2-yl)acetamide moiety have shown the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The proposed mechanism involves targeting pathways associated with cell survival and apoptosis. For instance, some indole-based derivatives induce apoptosis and inhibit cell proliferation through the modulation of the MAPK/ERK pathway.

The interaction with TRPM channels is another significant mechanism. As mentioned previously, the TRPM8 antagonist N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC) exhibits anti-proliferative effects in prostate cancer cells. nih.gov The overexpression of TRPM8 in several cancers makes it a viable therapeutic target. csic.es

Furthermore, some pyrrole (B145914) derivatives have been identified as inhibitors of Cdc7 kinase, a serine/threonine kinase essential for the initiation of DNA replication. acs.org Inhibition of Cdc7 leads to a block in the G1/S phase of the cell cycle and impairment of DNA synthesis, ultimately inducing apoptosis in cancer cells. acs.org The cytotoxic activity of certain compounds has been confirmed using the MTT assay, which measures the metabolic activity of cells and is indicative of cell viability. researchgate.net

| Derivative Class/Example | Mechanism of Action | Target Cell Line(s) | Reference |

| N-(5-chloropyridin-2-yl)acetamide derivatives | Inhibition of cell survival pathways, induction of apoptosis | MCF-7, HepG2 | |

| Indole-based derivatives | Modulation of MAPK/ERK pathway | Not specified | |

| N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC) | Antagonism of TRPM8 | Prostate cancer cells | nih.gov |

| 5-Heteroaryl-3-carboxamido-2-aryl pyrroles | Inhibition of Cdc7 kinase, cell cycle arrest at G1/S, induction of apoptosis | A2780 | acs.org |

Medicinal Chemistry and Drug Discovery Applications of 2 5 Chloropyridin 2 Yl Ethanamine

Role of Pyridine-Ethanamine as a Privileged Scaffold and Building Block in Drug Design

The pyridine (B92270) ring is a quintessential example of a privileged scaffold in medicinal chemistry. rsc.org Its nitrogen-bearing heterocyclic structure is prevalent in numerous natural products, including alkaloids and coenzymes, and is a core component of many FDA-approved drugs. rsc.orgnih.govnih.gov The inclusion of a pyridine moiety can significantly influence a molecule's pharmacological activity, improve water solubility, and provide versatile points for chemical modification. nih.govresearchgate.net These characteristics make pyridine derivatives attractive scaffolds for the discovery of novel therapeutic agents targeting a wide array of diseases, including cancer and cardiovascular conditions. nih.govresearchgate.net

The 2-(5-Chloropyridin-2-YL)ethanamine structure combines the privileged pyridine core with an ethanamine side chain, creating a valuable building block for drug design. vulcanchem.combldpharm.comcrysdotllc.com The chloro-substituent on the pyridine ring and the ethylamine (B1201723) group provide specific physicochemical properties that are crucial for binding to biological targets. ontosight.ai This particular arrangement allows for targeted modifications to explore structure-activity relationships (SAR) and optimize drug candidates. For instance, the m-chloropyridine group has been shown to fit well into the S1 pocket of the SARS-CoV-2 main protease (Mpro), forming a critical hydrogen bond with the residue His163, highlighting its importance as a pharmacophoric feature. acs.org As a result, this and similar chloropyridine ethanamine derivatives are frequently used as intermediates in the synthesis of complex molecules, such as kinase inhibitors, underscoring their utility as foundational elements in medicinal chemistry. vulcanchem.com

Lead Identification and Hit-to-Lead Optimization Strategies

The process of transforming an initial "hit" compound from a screening campaign into a viable "lead" candidate is a critical phase in drug discovery known as hit-to-lead optimization. This stage involves systematically modifying the chemical structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. rsc.org For scaffolds related to 2-(5-Chloropyridin-2-YL)ethanamine, this process has been effectively demonstrated in the development of inhibitors for targets like the SARS-CoV-2 main protease (Mpro). acs.org

In one such campaign, a compound containing a 5-chloropyridine moiety was identified as a hit with an initial inhibitory concentration in the micromolar range. acs.org The optimization strategy focused on exploring different substituents on the core structure to enhance binding affinity. It was observed that the phenyl ring in the initial hit could be replaced by a pyridine ring, but the positioning of the nitrogen atom was crucial for activity. scienceopen.com Further modifications, such as adding substituents to other parts of the molecule, led to a significant increase in potency. For example, exploring the S1' pocket of the enzyme with small residues like ethyl, cyclopropylmethyl, and isopropyl resulted in more potent compounds. acs.org This systematic approach of iterative design, synthesis, and testing allowed researchers to rapidly improve the potency from a 14 μM hit to a 16 nM lead compound. acs.org

The table below summarizes key structure-activity relationship (SAR) findings from an optimization campaign involving derivatives containing the chloropyridine scaffold.

| Compound/Modification | Key Structural Feature | Impact on Potency | Rationale/Observation |

| Initial Hit | m-chloropyridine | Baseline (14 μM) | Forms key H-bond with H163 in S1 pocket. acs.org |

| Analogue 1 | Replacement of phenyl ring with pyridine | Dependent on N position | Position of the nitrogen atom is critical for activity. scienceopen.com |

| Analogue 2 | Addition of 2-CN, 4-Cl disubstitution | Increased potency | More potent than the corresponding mono-substituted derivatives. acs.orgscienceopen.com |

| Analogue 3 | Introduction of small alkyl amides (ethyl, isopropyl) | Increased potency | The S1' pocket best accommodates small residues. acs.org |

| Analogue 4 | Introduction of larger groups (benzyl, phenyl) | Decreased potency | Increasing size in the S1' pocket is less favorable. acs.org |

Rational Design and Synthesis of Novel Bioactive Derivatives

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. mdpi.com The 2-(5-Chloropyridin-2-YL)ethanamine scaffold serves as an excellent starting point for such endeavors. Its derivatives have been rationally designed and synthesized to target various enzymes, including thrombin and viral proteases. acs.orgnih.gov

A notable example is the design of potent thrombin inhibitors, where 2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine was identified as the most effective P3 substituent, yielding an inhibitor with a Ki of 0.7 nM. nih.gov The design hypothesis was that the difluoro-substitution would provide superior properties compared to dimethyl or cyclopropyl (B3062369) groups, which was confirmed by the significantly reduced affinity of the latter. nih.gov

In the context of SARS-CoV-2 Mpro inhibitors, rational design was coupled with high-throughput medicinal chemistry. acs.org Synthetic routes were devised to create libraries of analogues based on a core scaffold containing a 5-chloronicotinic acid component, a close relative of the title compound. acs.orgscienceopen.com The synthesis typically involves a series of well-established chemical reactions. For instance, target compounds were prepared starting from a suitable scaffold via reductive amination, followed by deprotection and subsequent amide coupling with 5-chloronicotinic acid using a coupling reagent like HATU. acs.orgnih.gov The final steps often involved saponification of an ester and a final amide coupling to introduce further diversity. nih.gov These multi-step synthetic sequences allow for the systematic modification of different parts of the molecule to optimize its biological activity. acs.orgresearchgate.netasianpubs.org

| Starting Material/Intermediate | Reaction Type | Reagents | Purpose |

| Scaffold + Aldehyde | Reductive Amination | NaBH(OAc)₃, DIPEA | Introduction of a substituted benzyl (B1604629) moiety. nih.gov |

| Boc-protected amine | Deprotection | HCl in dioxane | Removal of the Boc protecting group to free the amine. acs.orgnih.gov |

| Free amine + 5-chloronicotinic acid | Amide Coupling | HATU, DIPEA, DMF | Formation of the critical amide bond with the chloropyridine moiety. acs.orgnih.gov |

| Methyl ester | Saponification | LiOH·H₂O | Hydrolysis of an ester to a carboxylic acid for further modification. acs.orgnih.gov |

| Carboxylic acid + Amine | Amide Coupling | HATU, DIPEA | Introduction of a final amide group to explore new interactions. acs.org |

Fragment-Based Drug Discovery (FBDD) and Virtual Screening Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying starting points for drug development by screening libraries of small, low-molecular-weight compounds ("fragments"). nih.govnih.gov These fragments typically bind with low affinity but do so efficiently, providing high-quality interactions that can be optimized into potent leads. nih.gov This approach contrasts with traditional high-throughput screening (HTS) by exploring chemical space more efficiently. nih.govopenaccessjournals.com

In conjunction with FBDD, virtual screening has become an indispensable tool. This computational technique involves docking large libraries of virtual compounds into the 3D structure of a biological target to predict their binding affinity and orientation. nih.gov This in silico approach allows for the rapid and cost-effective prioritization of molecules for synthesis and biological testing. acs.orgnih.gov

The 2-(5-Chloropyridin-2-YL)ethanamine scaffold is well-suited for both FBDD and virtual screening. Its core structure can be considered a valuable fragment, and virtual libraries of its derivatives can be generated to explore potential interactions with a target. In the development of SARS-CoV-2 Mpro inhibitors, a workflow combining in silico library generation, molecular docking, and consensus scoring was employed. acs.org A virtual library was created based on an amide coupling reaction using available building blocks. These virtual compounds were then docked into the enzyme's active site, and the best-scoring molecules were prioritized for synthesis. acs.orgnih.gov This strategy, which blends computational screening with high-throughput chemistry, proved highly effective in accelerating the hit-to-lead process. acs.org

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov This model then serves as a 3D query to search for other molecules with a similar arrangement of features, guiding the design of new, potentially more potent compounds. nih.govnirmauni.ac.in

For derivatives of 2-(5-Chloropyridin-2-YL)ethanamine, understanding their binding mode is key to developing a pharmacophore model. X-ray crystallography studies of a related inhibitor bound to the SARS-CoV-2 Mpro revealed critical pharmacophoric features. acs.org The model includes:

An Aromatic Ring with a Halogen: The m-chloropyridine ring sits (B43327) in the S1 pocket of the enzyme.

A Hydrogen Bond Acceptor: The nitrogen of the pyridine ring acts as a hydrogen bond acceptor, forming a key interaction with the side chain of His163.

A Hydrogen Bond Acceptor: The amide carbonyl group interacts with the backbone of Gly143.

A Hydrophobic Group: A separate chlorophenyl group occupies the hydrophobic S2 pocket, making a favorable interaction with His41. acs.org

Computational Chemistry and Cheminformatics in 2 5 Chloropyridin 2 Yl Ethanamine Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(5-Chloropyridin-2-yl)ethanamine, docking is primarily used to predict its binding mode and affinity within the active site of a target protein.

The process begins with the three-dimensional structures of both the ligand (2-(5-Chloropyridin-2-yl)ethanamine) and the target protein, which is often obtained from crystallographic data. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. For instance, in studies of related chloropyridine-containing molecules targeting the main protease (Mpro) of SARS-CoV-2, docking simulations have been instrumental. acs.orgscienceopen.com These studies reveal that the chloropyridine moiety can fit into specific pockets, such as the S1 pocket of Mpro, forming key hydrogen bonds with amino acid residues like histidine (H163). acs.orgscienceopen.com Similarly, the ethanamine group of the title compound offers potential hydrogen bond donor capabilities that are critical for anchoring the ligand within the active site.

The output of a docking simulation provides valuable insights, including the binding energy, which estimates the ligand's affinity for the target, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is critical for understanding the basis of molecular recognition and for designing modifications to the ligand to improve its binding.

Table 1: Key Outputs of Molecular Docking for 2-(5-Chloropyridin-2-YL)ethanamine

| Parameter | Description | Significance for Research |

|---|---|---|

| Binding Affinity/Score | A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-target interaction. | Predicts the potency of the compound as an inhibitor or activator. Lower scores typically indicate stronger binding. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the target's active site. | Visualizes how the compound fits into the binding pocket, revealing which parts of the molecule are most important for binding. |

| Key Interactions | Identification of specific non-covalent bonds, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. | Details the precise atomic interactions (e.g., H-bond with H163) responsible for stabilizing the complex, guiding rational drug design. acs.orgscienceopen.com |

| RMSD | Root-mean-square deviation between the docked pose and a known experimental (crystallographic) pose, if available. | Validates the accuracy of the docking protocol. A lower RMSD value indicates a more accurate prediction. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com For the 2-(5-Chloropyridin-2-yl)ethanamine-protein complex predicted by docking, MD simulations are used to assess the stability of the binding pose and to refine the calculation of binding energetics. tandfonline.com

Starting from the docked complex, an MD simulation solves Newton's equations of motion for every atom in the system, which is typically solvated in a water box to mimic physiological conditions. mdpi.com The simulation, governed by a force field like AMBER or OPLS, reveals how the ligand and protein adapt to each other's presence. mdpi.com This allows for a thorough conformational analysis of 2-(5-Chloropyridin-2-yl)ethanamine, showing the flexibility of its ethanamine side chain and how it explores different conformations within the binding site.

A key application of MD simulations is the calculation of binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov This provides a more accurate estimation of binding affinity than docking scores because it accounts for solvent effects and entropic changes upon binding. acs.orgnih.gov WaterMap analysis, another MD-based technique, can identify "unstable" water molecules in the binding site that, if displaced by a part of the ligand, could lead to a significant gain in binding affinity. acs.orgnih.gov

Table 2: Applications of Molecular Dynamics Simulations

| Analysis Type | Description | Insights Gained for 2-(5-Chloropyridin-2-YL)ethanamine |

|---|---|---|

| Conformational Stability | Simulating the ligand-protein complex over time (nanoseconds to microseconds) to see if the ligand remains in the binding pocket. | Confirms whether the predicted binding pose is stable or if the compound is likely to dissociate quickly. |

| Binding Free Energy Calculation | Using methods like MM/GBSA or MM/PBSA to calculate the free energy of binding. | Provides a more accurate prediction of binding affinity compared to docking scores, helping to rank potential drug candidates. |

| Conformational Flexibility | Analyzing the fluctuations and rotational freedom of the ligand's bonds, such as the C-C bond of the ethanamine tail. | Reveals the dynamic behavior of the compound in the active site and identifies potential entropic penalties to binding. |

| Solvent Analysis | Mapping the thermodynamic properties of water molecules within the binding site (e.g., using WaterMap). nih.gov | Identifies opportunities to modify the compound to displace high-energy water molecules, thereby improving binding affinity. |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of 2-(5-Chloropyridin-2-yl)ethanamine. researchgate.netresearchgate.net Unlike the classical mechanics of molecular docking and MD, QM methods provide a detailed description of the electron distribution, which governs the molecule's reactivity and interaction capabilities.

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net The locations of these orbitals indicate the most likely sites for electron donation (HOMO, often on the amine group) and acceptance (LUMO, on the pyridine (B92270) ring), which is crucial for understanding its interaction with biological targets.

Another valuable QM-derived property is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the surface of the molecule, using a color code to show electron-rich (red, negative potential) and electron-poor (blue, positive potential) regions. researchgate.net For 2-(5-Chloropyridin-2-yl)ethanamine, the MEP would highlight the negative potential around the pyridine nitrogen and the positive potential near the amine hydrogens, indicating their roles as hydrogen bond acceptors and donors, respectively.

Table 3: Quantum Chemical Parameters and Their Significance

| Parameter | Definition | Relevance to 2-(5-Chloropyridin-2-YL)ethanamine |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher E(HOMO) suggests a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower E(LUMO) suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | Represents the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for non-covalent interactions. researchgate.net |

De Novo Design and Virtual Library Generation

De novo design and virtual library generation are computational strategies used to create novel molecules with desired properties. Here, 2-(5-Chloropyridin-2-yl)ethanamine can serve as a molecular scaffold or a starting fragment for the creation of new chemical entities.

In virtual library generation, the core structure of 2-(5-Chloropyridin-2-yl)ethanamine is systematically decorated with a variety of chemical groups at one or more positions. For example, a virtual library could be created by enumerating different substituents at the amine nitrogen or at available positions on the pyridine ring. acs.org This process can generate thousands or even millions of virtual compounds that can then be rapidly screened in silico using techniques like molecular docking to identify the most promising candidates for synthesis. acs.org

De novo design is a more sophisticated approach where algorithms build molecules from scratch or from smaller fragments within the constraints of a target's binding site. rug.nl The 5-chloropyridine or the 2-aminoethyl-pyridine fragments from the title compound could be used as building blocks by a de novo design program to grow a complete, optimized ligand that perfectly complements the shape and chemical features of the active site.

Table 4: Example of a Virtual Library Generation Strategy

| Scaffold | R1 Position | R2 Position | Example R Groups | Resulting Library Size |

|---|---|---|---|---|

| 2-(5-Chloropyridin-2-yl)ethanamine | Amine Nitrogen | Pyridine Ring (e.g., C4 position) | R1: H, Methyl, Ethyl, AcetylR2: H, Fluoro, Hydroxyl, Methoxy | 4 x 4 = 16 compounds |

| Purpose | To explore how modifications at different positions affect binding affinity and selectivity. |

Application of Machine Learning and Artificial Intelligence in Compound Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by building predictive models from large chemical datasets. nih.govpreprints.org In the optimization of derivatives of 2-(5-Chloropyridin-2-yl)ethanamine, ML can be applied in several ways.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using a dataset of related pyridine compounds and their measured biological activities. These models learn the relationship between chemical structure and activity, allowing them to predict the potency of newly designed virtual compounds without the need for docking or MD simulations. nih.gov This is particularly useful for rapidly screening the large virtual libraries generated in the previous step.

Table 5: Machine Learning Applications in Optimizing 2-(5-Chloropyridin-2-YL)ethanamine Derivatives

| ML/AI Application | Description | Goal |

|---|---|---|

| QSAR Modeling | Builds regression or classification models linking molecular descriptors to biological activity. | Predict the potency of virtual compounds to prioritize synthesis and testing. |

| ADME/Tox Prediction | Trains models on large datasets of known drugs to predict properties like solubility, permeability, and toxicity. | Filter out compounds with predicted poor pharmacokinetic profiles or safety liabilities early in the design process. |

| Binding Affinity Prediction | Deep learning models (e.g., CNNs) predict binding affinity from compound and protein sequence/structure. arxiv.org | Provide a rapid alternative to computationally expensive methods like MD simulations for screening large libraries. |

| Generative Models | AI models (e.g., GANs, VAEs) that can generate novel molecular structures with desired properties. | Propose entirely new derivatives of the scaffold that are optimized for multiple properties simultaneously. |

Future Perspectives and Emerging Research Directions for 2 5 Chloropyridin 2 Yl Ethanamine

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The inherent structural motifs of 2-(5-chloropyridin-2-yl)ethanamine, namely the chloropyridine and ethanamine groups, are present in a variety of biologically active molecules. This suggests a broad range of potential therapeutic applications that are yet to be systematically explored. The pyridine (B92270) ring is a common feature in drugs targeting the central nervous system (CNS), and its derivatives have shown efficacy as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govresearchgate.net

Future research should focus on elucidating the precise mechanism of action of 2-(5-chloropyridin-2-yl)ethanamine and its derivatives to guide the exploration of new therapeutic areas. For instance, understanding how the chlorosubstituent and the ethanamine side chain interact with biological targets at a molecular level could reveal opportunities in areas such as neurodegenerative diseases, oncology, or infectious diseases. A derivative, N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide, known as Betrixaban, is a factor Xa inhibitor, highlighting the potential of this scaffold in cardiovascular therapeutics. tdcommons.org Further investigation into the structure-activity relationships (SAR) of analogs could lead to the discovery of compounds with novel mechanisms of action and therapeutic benefits.

Advanced Methodologies in Synthesis and Characterization for Complex Derivatives

The development of novel and efficient synthetic routes is crucial for creating a diverse library of 2-(5-chloropyridin-2-yl)ethanamine derivatives for biological screening. Current methods often involve multi-step processes. google.com Future efforts should focus on more advanced and streamlined synthetic strategies.

Recent advancements in synthetic organic chemistry, such as C-H activation, flow chemistry, and photocatalysis, offer promising avenues for the functionalization of the pyridine ring and the ethanamine side chain. numberanalytics.com These techniques could enable the synthesis of previously inaccessible complex derivatives with high precision and efficiency. For example, photocatalysis using visible light can facilitate radical-mediated pathways for the synthesis of pyridine derivatives under mild conditions. numberanalytics.com

Furthermore, sophisticated characterization techniques are essential to confirm the structure and purity of these novel compounds. Advanced nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography will be indispensable for the unambiguous structural elucidation of complex derivatives.

Integration of Multi-Omics Data in Mechanism Elucidation

To fully understand the biological effects of 2-(5-chloropyridin-2-yl)ethanamine and its derivatives, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular pathways modulated by these compounds. nih.govnih.gov This approach can help in identifying novel drug targets and understanding the compound's mechanism of action in a holistic manner. nih.govnih.gov